2-Morpholin-4-yl-3-nitrobenzoic acid
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Overview
Description
2-Morpholin-4-yl-3-nitrobenzoic acid is a chemical compound with the molecular formula C11H12N2O5 and a molecular weight of 252.22 g/mol . It is characterized by the presence of a morpholine ring and a nitrobenzoic acid moiety. This compound is primarily used in research and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-3-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by the introduction of the morpholine ring. One common method includes the nitration of benzoic acid using a mixture of nitric and sulfuric acids to produce 3-nitrobenzoic acid. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-3-nitrobenzoic acid undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Reagents such as halides or other nucleophiles can be used for substitution reactions.
Major Products Formed
Reduction: The major product is 2-Morpholin-4-yl-3-aminobenzoic acid.
Substitution: The products depend on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
2-Morpholin-4-yl-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The morpholine ring can also participate in binding interactions with proteins and enzymes, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Morpholin-4-ylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Lacks the morpholine ring, reducing its potential for biological interactions.
4-Morpholin-4-ylbenzoic acid: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
Uniqueness
2-Morpholin-4-yl-3-nitrobenzoic acid is unique due to the combination of the morpholine ring and the nitrobenzoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-morpholin-4-yl-3-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-11(15)8-2-1-3-9(13(16)17)10(8)12-4-6-18-7-5-12/h1-3H,4-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDGHIWDEAZTDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286820 |
Source
|
Record name | 2-(4-Morpholinyl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501286820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890091-58-4 |
Source
|
Record name | 2-(4-Morpholinyl)-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890091-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Morpholinyl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501286820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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